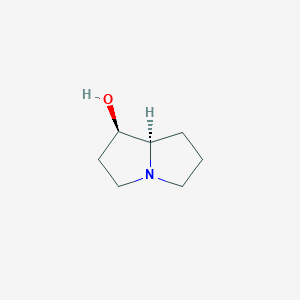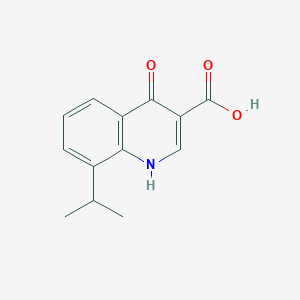
indium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride
Übersicht
Beschreibung
Indium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride is a chemical compound with the molecular formula C44H28ClInN4 . It is a purple solid and is organo-soluble . It has a molecular weight of 762.99 g.mol-1 .
Synthesis Analysis
The synthesis of this compound involves treating the free base H2TPyP with indium(III) chloride . The purification of these compounds is achieved through column chromatography using different solvent systems .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C44H28ClInN4 .Physical And Chemical Properties Analysis
This compound is a purple solid . It is organo-soluble and has a molecular weight of 762.99 g.mol-1 . It is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Crystallographic Elucidations
Indium(III) porphyrin derivatives have been studied for their unique crystallographic properties. The structural architectures of these compounds, like 5, 10, 15, 20-Tetrakis-(4-methoxyphenylporphyrinato) indium (III) chloride, reveal square pyramidal geometries giving dome-shaped architectures to the metalloporphyrins. These compounds exhibit significant non-covalent forces in their supramolecular networks and show interesting optical absorption spectra in various media conditions (Dechan et al., 2019).
Spectroscopic Properties
Indium(III) porphyrins with axial phenoxide and para-amino phenoxide moieties have been synthesized and characterized. They show structural stability in both acidic and basic media, unlike other similar complexes. The photoluminescence emissions in these indium(III) species are significantly quenched compared to metal-free ligands, which is attributed to the heavy atom effect and ligand plane distortion (Dechan & Bajju, 2019).
Applications in Ion-Selective Electrodes
Indium(III) 5, 10, 15, 20-(tetraphenyl) porphyrin chloride has been used in solid-contact ion-selective electrodes (ISEs) for perchlorate determination. These sensors exhibited improved sensitivity towards ClO4− ions, demonstrating their potential in environmental and industrial applications, such as fireworks and propellants analysis (Hassan et al., 2019).
Catalytic Applications
Cobalt(III) chloride porphyrin complexes, similar in structure to indium(III) porphyrins, have been explored for CO2/Epoxide copolymerization. These complexes, with their specific molecular design, show high selectivity and conversion to poly(propylene carbonate) (Anderson et al., 2012).
Anion Response in Polymer Membranes
Indium(III) porphyrins in polymer membranes have been studied for anion-selective electrode applications. These compounds, when used as ionophores, display selectivity patterns for anions that deviate significantly from traditional anion responses, particularly favoring less hydrated anions like perchlorate and nitrate (Steinle et al., 1998).
Photostability and Emission Characteristics
Studies on indium(III) tetraphenylporphyrinchloride and related compounds in methanolic solutions have provided insights into the interaction between indium ions and porphyrin π-systems. These studies have implications for understanding the photostability and emission characteristics of such compounds (Ebeid et al., 1984).
Microscopic Properties on Quartz Crystal Sensor
Indium(III) porphyrins have been used to examine the complexation phenomenon of metallic ions, demonstrating their potential for applications in metalloporphyrin fabrication and industrial applications due to their high adsorption energy and chemical bond formation with porphyrins (Alyousef et al., 2021).
Wirkmechanismus
Target of Action
Indium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride is a synthetic heterocyclic compound that resembles naturally occurring porphyrins . Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12
Mode of Action
Porphyrins, in general, are known to interact with light in the visible spectrum, leading to various photochemical reactions .
Biochemical Pathways
Porphyrins are known to play a crucial role in various biological processes, including oxygen transport and photosynthesis .
Pharmacokinetics
It is known that the compound is organo-soluble .
Result of Action
Porphyrins are known to be involved in various biological processes, including oxygen transport and photosynthesis .
Action Environment
This compound is stable at room temperature . It is soluble in organo-soluble solvents . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including light and temperature .
Eigenschaften
IUPAC Name |
22-chloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-indahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.ClH.In/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYHIUJFGFELU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[In](N45)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClInN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)
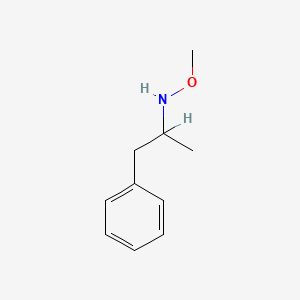

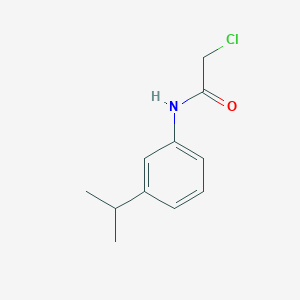


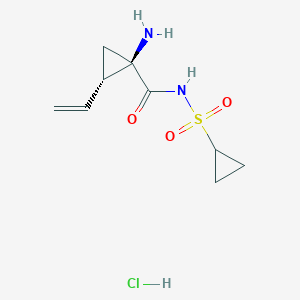


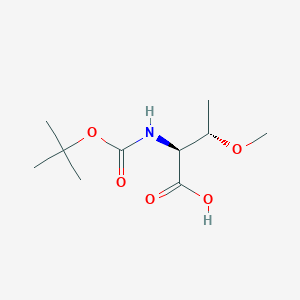

![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B3147770.png)
